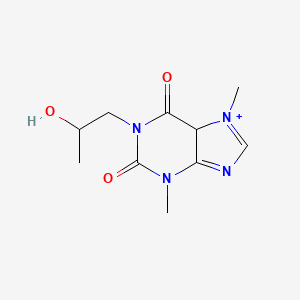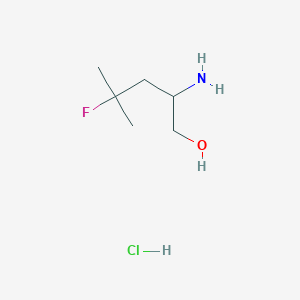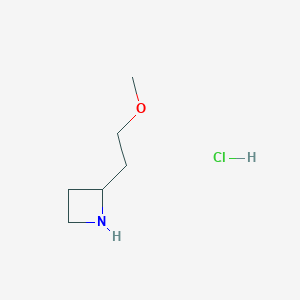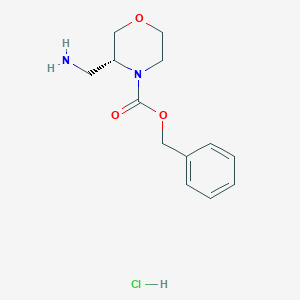![molecular formula C15H16N4O5 B14799746 ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate](/img/structure/B14799746.png)
ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyano group, a dimethylcarbamoyl group, and a nitroanilino group attached to a prop-2-enoate backbone. Its distinct chemical properties make it a valuable subject of study in various fields.
Méthodes De Préparation
The synthesis of ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate typically involves multiple steps. One common method includes the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . This reaction is usually carried out under controlled conditions, with careful monitoring of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial properties . In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Industrial applications include its use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate can be compared to other similar compounds such as methyl (E)-3-[(4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)]prop-2-enoate While both compounds share a similar prop-2-enoate backbone, the presence of different substituents (eg
Propriétés
Formule moléculaire |
C15H16N4O5 |
|---|---|
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate |
InChI |
InChI=1S/C15H16N4O5/c1-4-24-15(21)10(8-16)9-17-13-6-5-11(19(22)23)7-12(13)14(20)18(2)3/h5-7,9,17H,4H2,1-3H3/b10-9+ |
Clé InChI |
JQIITTFBDZWKOO-MDZDMXLPSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C)/C#N |
SMILES canonique |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (2S)-2-[(thietan-3-yl)amino]propanoate](/img/structure/B14799681.png)
![2-[3,5-dihydroxy-2-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14799688.png)



![3-Piperidinecarboxylic acid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester, (2R,3S)-](/img/structure/B14799715.png)
![3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B14799720.png)
![4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14799721.png)
![(10S,13S,14S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14799725.png)
![2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide](/img/structure/B14799728.png)
![4-((5-Chlorobenzo[d][1,3]dioxol-4-yl)amino)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-7-ol](/img/structure/B14799730.png)
